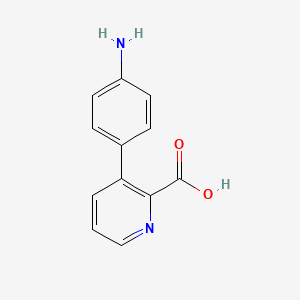

3-(4-Aminophenyl)pyridine-2-carboxylic acid

Description

3-(4-Aminophenyl)pyridine-2-carboxylic acid (CAS: 1258609-39-0) is a heterocyclic compound featuring a pyridine backbone substituted with a carboxylic acid group at position 2 and a 4-aminophenyl moiety at position 2. This structure combines electron-rich (amine) and electron-deficient (carboxylic acid) functional groups, making it a versatile intermediate in medicinal chemistry and materials science.

The compound is synthesized via coupling reactions, such as the EDC.HCl/HOBt-mediated amidation of imidazo[1,2-a]pyridine-2-carboxylic acid with 1-(4-aminophenyl)ethan-1-one, achieving a 72% yield . Its structural motifs are pivotal in designing targeted covalent inhibitors and antikinetoplastid agents due to the amine group's nucleophilic reactivity and the carboxylic acid's capacity for hydrogen bonding .

Properties

IUPAC Name |

3-(4-aminophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUQFUWQSSRRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742689 | |

| Record name | 3-(4-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258609-39-0 | |

| Record name | 3-(4-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)pyridine-2-carboxylic acid typically involves the reaction of 4-aminobenzonitrile with 2-pyridinecarboxylic acid under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

a. Anticancer Activity

Research indicates that 3-(4-Aminophenyl)pyridine-2-carboxylic acid derivatives exhibit significant anticancer properties. These compounds are being investigated for their ability to inhibit the activity of specific kinases involved in cancer progression, particularly the IκB kinase (IKK) complex. By blocking IKK, these compounds can potentially reduce the expression of pro-inflammatory cytokines and other mediators associated with tumor growth and metastasis .

b. Treatment of Inflammatory Diseases

The compound has also shown promise in treating various inflammatory and autoimmune diseases. Studies suggest that it can effectively inhibit the expression of inflammatory mediators such as IL-1, IL-6, and TNF-α, which are critical in conditions like rheumatoid arthritis, lupus, and multiple sclerosis . The ability to modulate these pathways positions this compound as a potential therapeutic agent for managing chronic inflammatory conditions.

Antimicrobial Properties

Recent investigations into the antimicrobial efficacy of this compound have revealed its potential against various bacterial strains. For instance, derivatives of this compound have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The results indicate that certain derivatives exhibit strong antibacterial activity, suggesting applications in developing new antibiotics .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been a focus of research due to their varied biological activities. Methods have been developed to create these compounds efficiently, often utilizing straightforward synthetic pathways that avoid complex purification processes. This accessibility facilitates further research into their biological applications .

Case Study 1: Inhibition of IKK Activity

A study published in a patent document demonstrated that certain derivatives of this compound could effectively inhibit IKK activity in vitro. This inhibition was linked to reduced levels of inflammatory cytokines, highlighting the compound's potential in treating diseases characterized by excessive inflammation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were screened against several pathogens. The findings showed that specific compounds had superior activity against S. aureus, indicating their potential utility in clinical settings for treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

- 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid (CAS: C12H7F2NO2) features fluorine atoms at the phenyl ring, enhancing lipophilicity and metabolic stability compared to the amino group in 3-(4-aminophenyl)pyridine-2-carboxylic acid. Its synthesis involves direct functionalization of the pyridine core .

- 6-[(4-Chlorophenyl)amino]pyridine-3-carboxylic acid (C12H9ClN2O2) replaces the 4-aminophenyl group with a chloro-substituted aniline, introducing electron-withdrawing effects that may alter acidity (pKa) and binding affinity .

Functional Group Variations

- 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide (CAS: 1257864-28-0) replaces the carboxylic acid with an amide, reducing acidity and improving membrane permeability. The 3-fluoro substituent increases steric hindrance .

- 2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid (C13H8ClF3N2O2) incorporates a trifluoromethyl group, significantly altering electronic properties and resistance to enzymatic degradation .

Fused-Ring Analogues

- The trifluoromethyl group enhances metabolic stability .

- Imidazo[1,2-a]pyridine-2-carboxylic acid (from ) forms a fused imidazole-pyridine ring, improving rigidity and binding to kinase domains. Its synthesis achieves a 72% yield via bromopyruvic acid coupling .

Pyrrolo- and Thieno-Pyridine Derivatives

- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives () exhibit Cl or OMe substituents, with yields ranging from 71–95%.

- Thieno[2,3-b]pyridine-2-carboxamide derivatives () replace the carboxylic acid with an amide and introduce methoxy groups, modulating electronic profiles and biological activity .

Key Research Findings

- Synthetic Efficiency : The target compound’s 72% yield is comparable to pyrrolo-pyridine derivatives (71–95%) but lower than some pyrimidine-carboxylic acids (e.g., 80% for 5-methoxy derivatives) .

- Biological Relevance: The 4-aminophenyl group in this compound enhances interactions with biological targets like kinases, whereas fluorine or chlorine substituents in analogues improve pharmacokinetics .

- Thermal Stability : Pyridine derivatives with halogen substituents (e.g., Cl, F) exhibit higher melting points (268–287°C) compared to the target compound, suggesting stronger intermolecular forces.

Biological Activity

3-(4-Aminophenyl)pyridine-2-carboxylic acid, also known as a derivative of pyridine and an aminophenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an amino group and a carboxylic acid. Its molecular formula is CHNO, and it has a molecular weight of 218.21 g/mol. The presence of both the amino and carboxylic functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit anti-inflammatory, anticancer, and antibacterial properties due to their ability to modulate biological processes at the molecular level.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Anticancer Activity :

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated significant growth inhibition, suggesting potential as a therapeutic agent in cancer treatment. The mechanism involved selective induction of apoptosis in sensitive cells while sparing resistant cell lines . -

Antibacterial Effects :

Another investigation assessed the compound's antibacterial activity against several strains, including E. coli and Staphylococcus aureus. The results showed promising antibacterial properties, making it a candidate for further development as an antibiotic . -

Enzyme Interaction Studies :

Research into the enzyme inhibition profile revealed that this compound effectively inhibits acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.